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Compound of Interest

Compound Name: (Ethylenedioxy)dimethanol

Cat. No.: B009804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data used for the

characterization of (ethylenedioxy)dimethanol (CAS No: 3586-55-8), a compound utilized as

a biocide and chemical intermediate. Due to its nature as a formaldehyde-releasing agent, its

stability and characterization in various media are of significant interest. This document outlines

the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data,

detailed experimental protocols for their acquisition, and logical workflows for analysis.

Molecular Structure and Properties
(Ethylenedioxy)dimethanol, with the molecular formula C₄H₁₀O₄, is structurally a

bis(hydroxymethyl ether) of ethylene glycol.[1] Its primary synthesis route involves the acid-

catalyzed reaction of ethylene glycol with formaldehyde.[1] The molecule possesses an

ethylenedioxy core with a hydroxymethyl group attached to each oxygen atom.

HO CH₂ O CH₂ CH₂ O CH₂ OH
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Caption: Chemical structure of (ethylenedioxy)dimethanol.
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Predicted Spectroscopic Data
While a comprehensive, published dataset for (ethylenedioxy)dimethanol is not readily

available, its spectroscopic characteristics can be reliably predicted based on its structural

components.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical technique for confirming the structure of

(ethylenedioxy)dimethanol.[1] The molecule's symmetry results in a simplified spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for (Ethylenedioxy)dimethanol

Protons (Label)
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

HO-CH₂- 2.0 - 4.0 Broad Singlet 2H

HO-CH₂-O- ~4.6 - 4.8 Singlet 4H

-O-CH₂-CH₂-O- ~3.7 Singlet 4H

Prediction basis: The chemical shift for the central ethylene glycol protons (-O-CH₂-CH₂-O-) is

estimated based on experimental data for ethylene glycol (~3.7 ppm).[2][3] The HO-CH₂-O-

protons are expected to be downfield due to the proximity of two electronegative oxygen

atoms, analogous to dimethoxymethane where the O-CH₂-O protons appear around 4.5 ppm.

[4] The hydroxyl proton shift is variable and depends on solvent, concentration, and

temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (Ethylenedioxy)dimethanol

Carbon (Label) Predicted Chemical Shift (δ, ppm)

HO-CH₂-O- ~90 - 95

-O-CH₂-CH₂-O- ~63 - 68
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Prediction basis: The chemical shift for the central ethylene glycol carbons (-O-CH₂-CH₂-O-) is

estimated from ethylene glycol data (~63 ppm).[2] The HO-CH₂-O- carbon is expected to be

significantly downfield, similar to the carbon in dimethoxymethane which resonates around 96

ppm.[5][6]

Infrared (IR) Spectroscopy
The IR spectrum of (ethylenedioxy)dimethanol is expected to be dominated by absorptions

from its hydroxyl, C-H, and C-O bonds.

Table 3: Predicted IR Absorption Bands for (Ethylenedioxy)dimethanol

Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Description

O-H 3550 - 3200 Strong, Broad Alcohol, H-bonding

C-H 2950 - 2850 Medium to Strong
Alkane sp³ C-H

stretch

C-O 1200 - 1000 Strong
Acetal C-O-C

stretch[7]

Prediction basis: The presence of hydroxyl groups will result in a prominent broad band in the

3550-3200 cm⁻¹ region.[8] The C-H stretching of the methylene groups will appear in the

typical alkane region. The C-O stretching vibrations of the acetal and alcohol functionalities are

expected to produce strong absorptions in the fingerprint region, with acetals often showing

multiple characteristic bands between 1200 and 1020 cm⁻¹.[7]

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra for a liquid

sample such as (ethylenedioxy)dimethanol.

NMR Spectroscopy Protocol
Sample Preparation:
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Dissolve approximately 5-10 mg of (ethylenedioxy)dimethanol in ~0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

Note: (Ethylenedioxy)dimethanol can undergo hydrolysis in D₂O to formaldehyde and

ethylene glycol, which can be monitored by NMR. For structural elucidation, an aprotic

solvent like DMSO-d₆ is often preferred as it can slow down the exchange rate of hydroxyl

protons, leading to sharper -OH signals.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.

Instrument Setup:

The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.[9]

The sample is placed in the spectrometer probe, which is maintained at a constant

temperature, typically 298 K.

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90°

pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A

sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise

ratio.

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the

lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and

a longer relaxation delay are required.

2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY

(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can

be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation:
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As (ethylenedioxy)dimethanol is a liquid, minimal sample preparation is required.

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Instrument Setup:

The analysis is performed on a Fourier Transform Infrared (FTIR) spectrometer equipped

with an ATR accessory.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove interferences from atmospheric CO₂ and water

vapor.

Place a small drop of the neat (ethylenedioxy)dimethanol liquid directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4

cm⁻¹ to obtain a high-quality spectrum.

After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Workflow and Logical Diagrams
The characterization of (ethylenedioxy)dimethanol follows a logical progression from

synthesis to purification and subsequent spectroscopic analysis.
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Caption: Workflow for the characterization of (ethylenedioxy)dimethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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